2-(4-Methyl-2-furyl)-2-cyclopenten-1-one
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Overview
Description
2-(4-Methyl-2-furyl)-2-cyclopenten-1-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a methyl group and a cyclopentenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-furyl)-2-cyclopenten-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of furan with acetic anhydride, followed by cyclization to form the cyclopentenone ring . Another method involves the reaction of the methyl Grignard reagent with 2-furonitrile, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Friedel-Crafts acylation method due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-furyl)-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions include substituted furans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methyl-2-furyl)-2-cyclopenten-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-furyl)-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide (NO) by macrophages, which plays a central role in inflammatory and immune reactions . The compound achieves this by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
2-Acetylfuran: Similar in structure but lacks the cyclopentenone moiety.
Fukanefuromarin E: A sesquiterpene coumarin derivative with similar biological activities.
Nerolidol: Another sesquiterpene with anti-inflammatory properties.
Uniqueness
2-(4-Methyl-2-furyl)-2-cyclopenten-1-one is unique due to its combined furan and cyclopentenone structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
21149-13-3 |
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Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(4-methylfuran-2-yl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C10H10O2/c1-7-5-10(12-6-7)8-3-2-4-9(8)11/h3,5-6H,2,4H2,1H3 |
InChI Key |
UNHSHXWPXQTNQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1)C2=CCCC2=O |
Origin of Product |
United States |
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